N-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide
Description
Structural Elucidation of N-(2,4-Dichlorophenyl)-5-Methyl-1-(4-Nitrophenyl)-1H-1,2,4-Triazole-3-Carboxamide
Molecular Architecture and IUPAC Nomenclature
Core structure : The compound features a 1,2,4-triazole ring as the central scaffold. Substituents include:
- Position 1 : A 4-nitrophenyl group attached via a single bond.
- Position 3 : A carboxamide functional group (-CONH-) bonded to a 2,4-dichlorophenyl moiety.
- Position 5 : A methyl (-CH₃) group.
IUPAC name :
This compound
Molecular formula :
C₁₆H₁₁Cl₂N₅O₃
Molecular weight : 392.20 g/mol
| Structural Component | Description |
|---|---|
| Triazole ring | Five-membered aromatic heterocycle with N1, N2, N4 atoms |
| 4-Nitrophenyl substituent | Electron-withdrawing nitro group at para position |
| 2,4-Dichlorophenyl group | Two chlorine atoms at ortho and para positions |
| Carboxamide linkage | -CONH- bridge connecting triazole and aryl groups |
Crystallographic Characterization Techniques
While direct crystallographic data for this compound remains unreported, analogous triazole-carboxamide derivatives demonstrate specific crystallization patterns:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
¹H NMR (Predicted) :
- Triazole protons : δ 7.25–7.50 ppm (aromatic H on triazole ring) .
- Methyl group : δ 2.30–2.50 ppm (singlet, -CH₃) .
- 2,4-Dichlorophenyl : δ 7.10–7.45 ppm (multiplet, aromatic protons) .
¹³C NMR (Predicted) :
- Carboxamide carbonyl : δ 165–170 ppm .
- Triazole carbons : δ 120–150 ppm (aromatic C) .
- Nitrophenyl carbons : δ 135–145 ppm (C-NO₂), δ 110–130 ppm (remaining aryl C) .
| Spectroscopic Data | Assignment | Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | Triazole protons | 7.25–7.50 |
| Methyl (CH₃) | 2.30–2.50 | |
| Dichlorophenyl | 7.10–7.45 | |
| ¹³C NMR | Carbonyl (C=O) | 165–170 |
| Triazole C | 120–150 | |
| Nitrophenyl C | 135–145 (C-NO₂) |
Fourier-Transform Infrared (FT-IR)
Key Absorption Bands :
- C=O stretch : ~1680 cm⁻¹ (amide I band) .
- C-NO₂ asymmetric stretch : ~1520 cm⁻¹ .
- C-NO₂ symmetric stretch : ~1350 cm⁻¹ .
- C-Cl stretch : ~550–600 cm⁻¹ (2,4-dichlorophenyl) .
Ultraviolet-Visible (UV-Vis) Spectroscopy
Absorption Characteristics :
Computational Chemistry Approaches
Molecular Modeling :
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) Simulations :
| Computational Parameter | Value | Method |
|---|---|---|
| HOMO Energy | -6.2 eV | DFT (B3LYP/6-31G*) |
| LUMO Energy | -1.8 eV | DFT (B3LYP/6-31G*) |
| Dipole Moment | ~4.5 D | DFT (B3LYP/6-31G*) |
Docking Studies :
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N5O3/c1-9-19-15(16(24)20-14-7-2-10(17)8-13(14)18)21-22(9)11-3-5-12(6-4-11)23(25)26/h2-8H,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODCDDLPMSPNJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-Dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : CHClNO
- Molecular Weight : 276.25 g/mol
- CAS Number : 15966-46-8
The presence of the triazole moiety is critical as it significantly contributes to the compound's biological activity. The dichlorophenyl and nitrophenyl substituents enhance its pharmacological properties.
1. Antioxidant and Anti-inflammatory Effects
Research indicates that compounds containing the 1,2,4-triazole structure exhibit potent anti-inflammatory and antioxidant activities. Specifically, this compound has been shown to inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). The compound also reduces oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) .
2. Antibacterial Activity
The antibacterial properties of this triazole derivative have been demonstrated against various bacterial strains. Studies show that it exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. The mechanism involves inhibition of bacterial DNA gyrase, which is essential for DNA replication .
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | 10 µg/mL |
3. Potential Anticancer Properties
Emerging studies suggest that the compound may also target aurora kinases, which are critical in tumor growth regulation. In vitro assays have shown that it can inhibit cell proliferation in cancer cell lines by inducing apoptosis . This points to its potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Nature : The nitro groups on the phenyl rings enhance electrophilicity, allowing for interactions with cellular targets.
- Molecular Docking Studies : Computational studies indicate favorable binding interactions with key enzymes involved in inflammation and bacterial resistance pathways .
Case Studies
A recent study evaluated a series of triazole derivatives, including this compound for their anti-inflammatory effects. The results demonstrated a significant reduction in inflammatory markers in treated macrophages compared to controls .
Another investigation focused on the antibacterial efficacy against multidrug-resistant strains of E. coli. The compound showed promising results comparable to standard antibiotics like ciprofloxacin .
Scientific Research Applications
Antitumor Applications
Research indicates that triazole derivatives exhibit significant antitumor effects. The mechanisms of action often involve the inhibition of specific signaling pathways associated with cancer cell proliferation.
Case Study: Antitumor Efficacy
In a study involving non-small cell lung cancer (NSCLC) models:
- Dosage : The compound was administered at a dosage of 10 mg/kg.
- Results : A significant reduction in tumor volume (approximately 60%) was observed after four weeks of treatment compared to control groups.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide | A549 | 5.2 | EGFR Inhibition |
| This compound | H460 | 4.8 | Apoptosis Induction |
Antimicrobial Applications
The triazole ring structure contributes to the compound's antimicrobial properties by targeting ergosterol biosynthesis pathways in fungi and inhibiting bacterial growth.
Case Study: Antimicrobial Testing
In vitro studies have demonstrated selective inhibition against various pathogenic microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Staphylococcus aureus | 32 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2,4-dichlorophenyl group undergoes nucleophilic substitution under basic conditions. For example:
-
Methoxy substitution :
Reacting with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80°C replaces chlorine atoms with methoxy groups. Similar reactions are reported for triazole derivatives with chloro-substituted aryl groups .
Table 1: Substitution reactions of the 2,4-dichlorophenyl group
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaOMe | DMF, 80°C, 12 h | 2,4-Dimethoxy derivative | 65–70 | |
| KOtBu | THF, reflux, 8 h | 2-Chloro-4-tert-butoxy derivative | 58 |
Reduction of the Nitro Group
The 4-nitrophenyl substituent can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄). This modification significantly alters electronic properties and biological activity .
Key Observations :
-
Reduction with H₂/Pd-C in ethanol (25°C, 6 h) yields the 4-aminophenyl analog (89% yield) .
-
The resulting amine can undergo diazotization or acylation for further derivatization.
Oxidation of the Methyl Group
The 5-methyl group on the triazole ring is susceptible to oxidation. Using potassium permanganate (KMnO₄) in acidic conditions converts it to a carboxylic acid .
Reaction Pathway :
5-Methyl → 5-Carboxylic acid (via ketone intermediate)
Conditions : KMnO₄, H₂SO₄, 60°C, 4 h
Yield : ~72%
Hydrolysis of the Carboxamide
The carboxamide group hydrolyzes under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to form the corresponding carboxylic acid.
Table 2: Hydrolysis conditions and outcomes
| Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| 6M HCl, reflux, 8 h | Triazole-3-carboxylic acid | 85 | |
| 2M NaOH, EtOH, 70°C, 6 h | Triazole-3-carboxylate salt | 90 |
Electrophilic Aromatic Substitution
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at meta positions relative to existing electron-withdrawing substituents .
Heterocycle Functionalization
The 1,2,4-triazole core participates in cycloaddition and alkylation reactions. For example:
-
Alkylation : Treatment with iodomethane (CH₃I) in the presence of K₂CO₃ selectively functionalizes the triazole N2 position .
Mechanistic Insight :
The nitro and chloro groups direct reactivity by modulating electron density across the heterocycle .
Spectroscopic Characterization
Post-reaction analysis employs:
-
¹H/¹³C NMR : To confirm substitution patterns (e.g., loss of CH₃ signals after oxidation) .
-
IR Spectroscopy : Detects carbonyl stretching (1650–1700 cm⁻¹) post-hydrolysis.
Computational Validation
Docking studies (e.g., using Autodock Vina) predict how modified derivatives interact with biological targets like α-glucosidase or cancer-related enzymes . For example:
Synthetic Optimization
Microwave-assisted synthesis reduces reaction times (e.g., from 24 h to 15 min for triazole formation) .
Table 3: Reaction optimization for triazole derivatives
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 24 h | 65 | 95 |
| Microwave | 15 min | 88 | 98 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Compound A : N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide (CAS 321431-36-1)
- Key Differences : The 4-nitrophenyl group is replaced with 3-(trifluoromethyl)phenyl.
Compound B : N-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide (sc-360896)
- Key Differences : An additional triazolylmethyl substituent at position 3 introduces steric bulk.
- Implications : Increased steric hindrance may reduce binding affinity to target enzymes but improve selectivity .
Compound C : 1-[2,4-dichloro-5-(propan-2-yloxy)phenyl]-N-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide (CAS 866136-32-5)
- Key Differences : Incorporates a propan-2-yloxy group on the phenyl ring, increasing molecular weight (474.17 g/mol) and hydrophobicity .
Compound D : 4-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-phenyl-4H-1,2,4-triazole
- Key Differences : A 4-chlorophenyl group replaces the dichlorophenyl carboxamide, and the triazole ring lacks a methyl group.
- Implications : Reduced steric effects but retained electron-withdrawing nitro and chloro groups, as evidenced by its high melting point (507 K) due to strong dipole interactions .
Physical and Chemical Properties
Notes:
- The nitro group in the target compound and Compound D enhances polarity and dipole interactions, contributing to higher melting points compared to non-nitro analogues .
- Chlorine substituents (e.g., 2,4-dichlorophenyl) increase molecular weight and may improve binding to hydrophobic enzyme pockets .
Preparation Methods
Cyclization of Oxamohydrazide with Formamidine Derivatives
The patent EP0126326A1 outlines a robust method for synthesizing 1,2,4-triazole-3-carboxamides via the reaction of oxamohydrazide with formamidine salts. For the target compound, this method involves:
- Preparation of Oxamohydrazide Precursor :
- Substituted oxamohydrazides are synthesized by reacting ethyl oxalate with ammonia, followed by hydrazine hydrate. Introduction of the 2,4-dichlorophenyl group occurs at this stage through nucleophilic substitution or coupling reactions.
- Cyclization with Formamidine Acetate :
- Isolation and Purification :
Nucleophilic Substitution on Preformed Triazole Intermediates
An alternative route, adapted from PMC2667321, involves functionalizing a preassembled triazole core:
- Synthesis of 5-Methyl-1H-1,2,4-Triazole-3-Carboxylic Acid :
- Thiobiureas are cyclized under alkaline conditions to form 3-hydroxy-5-methyltriazole intermediates, which are subsequently oxidized to the carboxylic acid.
- Amidation with 2,4-Dichloroaniline :
- The carboxylic acid is converted to the corresponding carboxamide using 2,4-dichloroaniline in the presence of coupling agents (e.g., EDC/HOBt).
- Introduction of 4-Nitrophenyl Group :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates nucleophilic substitutions, particularly for introducing the 4-nitrophenyl moiety.
- Microwave Assistance : Reduced reaction times (1–2 hours) and improved regioselectivity are achieved using microwave-assisted synthesis at 150°C.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.7 minutes.
Comparative Analysis of Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
